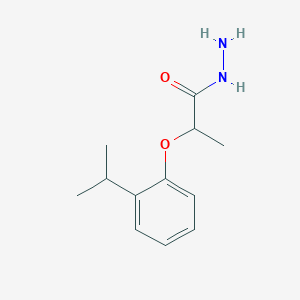

2-(2-Isopropylphenoxy)propanohydrazide

描述

Significance of Hydrazide Scaffolds in Medicinal Chemistry and Drug Discovery

The hydrazide functional group (-CONHNH₂) is a cornerstone in medicinal chemistry, valued for its versatile reactivity and its presence in numerous biologically active compounds. mdpi.commdpi.comrjptonline.org Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which are prominent in many therapeutic agents. mdpi.comresearchgate.net The ability of the hydrazide moiety to act as a bidentate ligand allows it to form stable complexes with metal ions, a property that can be exploited in the design of new drugs.

The inherent biological activity of the hydrazide scaffold is diverse and well-documented. Compounds containing this moiety have shown a broad spectrum of pharmacological effects, including:

Antimicrobial and antifungal activities mdpi.com

Antitumor properties mdpi.com

Anti-inflammatory and analgesic effects

Anticonvulsant activity rjptonline.org

Antiviral properties rjptonline.org

This wide range of activities has spurred ongoing research into novel hydrazide derivatives as potential treatments for a multitude of diseases. mdpi.com The ease with which the hydrazide group can be chemically modified allows for the creation of large libraries of compounds for screening, facilitating the discovery of new therapeutic leads.

Historical Context and Evolution of Phenoxypropanohydrazide Compounds in Research

The story of phenoxyalkanoic acids, the precursors to phenoxypropanohydrazides, begins in the realm of agriculture. Initially developed as herbicides, these compounds were later investigated for their potential therapeutic applications. sci-hub.se This transition from agricultural to medicinal chemistry highlights the broad utility of this chemical framework.

The anti-inflammatory properties of phenoxyalkanoic acids were among the first to be explored, leading to the development of several non-steroidal anti-inflammatory drugs (NSAIDs). sci-hub.se Researchers have also synthesized and evaluated phenoxyalkanoic acid derivatives for their analgesic activities. nih.gov The substitution pattern on the aromatic ring and the nature of the alkanoic acid chain have been shown to be critical determinants of their biological effects.

The synthesis of hydrazide derivatives from phenoxyalkanoic acids represents a logical progression in the exploration of this chemical space. For instance, research on 2-(4-bromophenoxy)propanohydrazide has demonstrated its utility as an intermediate in the synthesis of various heterocyclic compounds, such as azoles and oxadiazoles, which are known to possess a range of biological activities. nih.gov

Overview of Current Academic Research Trajectories for 2-(2-Isopropylphenoxy)propanohydrazide

Direct academic research on this compound is currently limited. However, based on the known biological activities of its constituent chemical motifs, several promising research avenues can be envisioned. The combination of the phenoxypropanoic acid core, known for its anti-inflammatory and herbicidal properties, with the versatile hydrazide scaffold suggests that this compound could be a valuable subject for future investigation.

Potential Research Directions:

Antimicrobial and Antifungal Screening: Given the well-established antimicrobial properties of hydrazide derivatives, a primary research trajectory would involve screening this compound against a panel of pathogenic bacteria and fungi.

Anti-inflammatory and Analgesic Studies: Building on the history of phenoxyalkanoic acids, investigating the anti-inflammatory and analgesic potential of this compound is a logical step.

Herbicidal Activity Evaluation: The origins of phenoxyalkanoic acids as herbicides suggest that this compound could possess phytotoxic properties, warranting investigation into its potential as a novel herbicide.

Synthesis of Novel Derivatives: The hydrazide moiety provides a convenient handle for the synthesis of a wide range of derivatives, such as hydrazones and various heterocyclic compounds. These new molecules could then be screened for a variety of biological activities.

The following table summarizes the types of biological activities observed in structurally related phenoxyalkanoic acid and hydrazide compounds, suggesting potential areas of investigation for this compound.

| Compound Class | Biological Activity Investigated |

| Phenoxyalkanoic Acids | Anti-inflammatory, Analgesic, Herbicidal |

| Hydrazide Derivatives | Antimicrobial, Antifungal, Antitumor, Anticonvulsant |

| Phenoxypropanohydrazides | Intermediates for Heterocycle Synthesis |

This table illustrates the diverse biological landscape that this compound is situated within, underscoring the rationale for its future exploration in chemical biology and medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-propan-2-ylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)10-6-4-5-7-11(10)16-9(3)12(15)14-13/h4-9H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNROMPJDAZOFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396163 | |

| Record name | 2-(2-isopropylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669737-46-6 | |

| Record name | 2-(2-isopropylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Isopropylphenoxy Propanohydrazide

Established Synthetic Pathways for 2-(2-Isopropylphenoxy)propanohydrazide Elucidation

The synthesis of this compound is typically achieved through a three-step process:

Synthesis of 2-(2-Isopropylphenoxy)propanoic Acid: The initial step involves the reaction of 2-isopropylphenol with a 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate, under basic conditions. This Williamson ether synthesis is a common method for preparing phenoxyalkanoic acids. google.comchemicalbook.comprepchem.comgoogle.com The reaction is generally carried out in a suitable solvent like ethanol or dimethylformamide (DMF) in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification of 2-(2-Isopropylphenoxy)propanoic Acid: The resulting carboxylic acid is then converted to its corresponding ester, typically the methyl or ethyl ester, through Fischer esterification. chemguide.co.ukceon.rsmasterorganicchemistry.comgoogle.comyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.ukceon.rs

Hydrazinolysis of the Ester: The final step is the conversion of the ester to the target hydrazide. This is accomplished by reacting the ester with hydrazine (B178648) hydrate, usually in an alcoholic solvent. nih.govresearchgate.netnih.govgoogle.com This nucleophilic acyl substitution reaction readily proceeds to yield this compound.

Table 1: General Synthetic Scheme for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Isopropylphenol, Ethyl 2-bromopropionate | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF), Heat | Ethyl 2-(2-isopropylphenoxy)propanoate |

| 2 | Ethyl 2-(2-isopropylphenoxy)propanoate | Aqueous Acid (e.g., HCl), Heat | 2-(2-Isopropylphenoxy)propanoic Acid |

| 3 | 2-(2-Isopropylphenoxy)propanoic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl 2-(2-isopropylphenoxy)propanoate |

| 4 | Methyl/Ethyl 2-(2-isopropylphenoxy)propanoate | Hydrazine Hydrate, Alcohol (e.g., Ethanol), Reflux | This compound |

For research-scale production, the optimization of reaction conditions is crucial to maximize yield and purity. Key parameters for optimization include the choice of base and solvent in the initial ether synthesis, the molar ratio of reactants, reaction temperature, and time. For the esterification step, the concentration of the acid catalyst and the removal of water can drive the equilibrium towards the product. masterorganicchemistry.com In the final hydrazinolysis step, the molar excess of hydrazine hydrate and the reflux time are important variables to consider for complete conversion of the ester.

Table 2: Parameters for Optimization of Synthesis

| Step | Parameter to Optimize | Potential Conditions | Desired Outcome |

| Ether Synthesis | Base | NaOH, K₂CO₃, NaH | High yield of ether |

| Solvent | Ethanol, Acetone, DMF | Efficient reaction and easy work-up | |

| Temperature | Room Temperature to Reflux | Faster reaction rate without side products | |

| Esterification | Catalyst | H₂SO₄, HCl, p-TsOH | High conversion to ester |

| Alcohol | Methanol, Ethanol | Desired ester with good yield | |

| Water Removal | Dean-Stark trap, Molecular sieves | Shift equilibrium to favor product | |

| Hydrazinolysis | Hydrazine Hydrate | 1.1 to 5 equivalents | Complete and efficient conversion |

| Solvent | Ethanol, Methanol | Good solubility and reaction medium | |

| Temperature | Room Temperature to Reflux | Control of reaction rate |

Catalytic systems play a significant role in the efficiency of the synthesis, particularly in the esterification step. Strong protic acids like sulfuric acid are commonly used to catalyze the reaction between the carboxylic acid and the alcohol. chemguide.co.ukceon.rs The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The efficiency of the catalysis can be influenced by the concentration of the catalyst and the reaction temperature.

Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

The chemical structure of this compound offers several sites for modification to generate derivatives with potentially enhanced biological activity. These modifications can be strategically made at the hydrazide moiety, the phenoxy ring system, and the isopropyl moiety.

The hydrazide functional group is a versatile handle for derivatization. One common modification is the condensation of the hydrazide with various aldehydes or ketones to form the corresponding hydrazones. nih.gov This reaction is typically acid-catalyzed and introduces a wide range of substituents at the terminal nitrogen of the hydrazide. Further modifications can include acylation of the terminal nitrogen with different acyl chlorides or anhydrides to produce N,N'-diacylhydrazines.

Table 3: Examples of Derivatives from Hydrazide Moiety Modification

| Reactant | Reagent | Derivative Class |

| This compound | Aromatic/Heterocyclic Aldehyd | Schiff Base (Hydrazone) |

| This compound | Aliphatic/Aromatic Ketone | Hydrazone |

| This compound | Acyl Chloride/Anhydride | N,N'-Diacylhydrazine |

| This compound | Isocyanate/Isothiocyanate | Semicarbazide/Thiosemicarbazide |

The isopropyl group on the phenoxy ring can also be a target for structural modification. While direct modification of the isopropyl group on the final compound can be challenging, a more rational approach involves starting the synthesis with an appropriately substituted phenol. For example, using phenols with different alkyl groups (e.g., methyl, tert-butyl) or other functional groups at the ortho position would lead to a series of analogues with systematic variations at this position. This allows for a systematic investigation of the steric and electronic requirements for optimal bioactivity.

Advanced Synthetic Techniques for Novel Analogues of this compound

The development of novel analogues of this compound is crucial for exploring structure-activity relationships and identifying compounds with improved characteristics. Advanced synthetic strategies primarily focus on the chemical modification of the parent hydrazide molecule. These modifications often involve reactions at the hydrazide functional group to yield a variety of derivatives.

A common approach to generating novel analogues is through the condensation of this compound with various aldehydes or ketones to form the corresponding hydrazones. This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid. This method allows for the introduction of a wide range of substituents, depending on the structure of the carbonyl compound used.

Furthermore, the hydrazide can serve as a key intermediate for the synthesis of various heterocyclic compounds. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole or thiadiazole rings, which are significant pharmacophores in medicinal chemistry. Cyclization reactions with dicarbonyl compounds or their equivalents can also be employed to generate other heterocyclic systems, such as pyrazoles or pyridazinones. These advanced synthetic methodologies enable the creation of a diverse library of novel analogues for further investigation.

Research into the synthesis of related structures, such as benzohydrazide derivatives, has shown that facile condensation reactions with substituted formyl pyrazole derivatives can be achieved under reflux conditions. This highlights the versatility of the hydrazide moiety in forming new chemical entities. The structural elucidation of these new compounds is typically confirmed using spectroscopic techniques such as FT-IR, NMR (¹H & ¹³C), and mass spectrometry.

The following table provides examples of potential novel analogues that could be synthesized from this compound using these advanced techniques.

| Analogue Name | Synthetic Method | Key Reagents | Potential New Functional Group/Moiety |

| N'-[(E)-phenylmethylidene]-2-(2-isopropylphenoxy)propanohydrazide | Condensation | Benzaldehyde, Ethanol, Acetic acid (catalyst) | Hydrazone |

| N'-[(E)-(4-nitrophenyl)methylidene]-2-(2-isopropylphenoxy)propanohydrazide | Condensation | 4-Nitrobenzaldehyde, Ethanol, Acetic acid (catalyst) | Hydrazone with nitro substituent |

| 2-(2-isopropylphenoxy)-N'-(propan-2-ylidene)propanohydrazide | Condensation | Acetone, Ethanol, Acetic acid (catalyst) | Hydrazone |

| 5-[1-(2-isopropylphenoxy)ethyl]-1,3,4-oxadiazole-2-thiol | Cyclization | Carbon disulfide, Potassium hydroxide | Oxadiazole-thiol ring |

| 5-[1-(2-isopropylphenoxy)ethyl]-1,3,4-thiadiazole-2-thiol | Cyclization | Carbon disulfide, Potassium hydroxide (with subsequent reaction) | Thiadiazole-thiol ring |

These synthetic transformations are instrumental in the exploration of the chemical space around this compound, providing a platform for the development of new compounds with tailored properties.

Based on the information available, there is no specific research data on the biological activities of the chemical compound this compound. Scientific literature detailing its antimicrobial or anticancer properties, as outlined in the user's request, could not be located.

Therefore, it is not possible to provide an article on the "Investigation of Biological Activities of this compound in Preclinical Models" with the specified sections on antimicrobial and anticancer research. The required detailed research findings, data tables on efficacy profiling, mechanistic studies, synergistic effects, in vitro cytotoxicity, and apoptosis induction for this particular compound are not present in the public domain.

Investigation of Biological Activities of 2 2 Isopropylphenoxy Propanohydrazide in Preclinical Models

Exploration of the Anticancer Potential of 2-(2-Isopropylphenoxy)propanohydrazide

Preclinical Efficacy Studies in Animal Models of Cancer

The evaluation of a novel compound's anti-cancer properties typically involves a series of preclinical efficacy studies in various animal models. These models are designed to mimic different aspects of human cancers, providing insights into a compound's potential as a therapeutic agent. For a compound like this compound, researchers would likely employ xenograft and patient-derived xenograft (PDX) models. In these models, human cancer cells or tumor tissues are implanted into immunodeficient mice, allowing for the in vivo assessment of the compound's ability to inhibit tumor growth. nih.gov

The selection of cancer models would be guided by initial in vitro screening results against various cancer cell lines. nih.gov For instance, if the compound showed activity against colon cancer cells, it would be tested in colon cancer xenograft models. Key parameters measured in these studies include tumor volume, tumor weight, and survival rates of the animals. The data gathered would be crucial in determining whether to advance the compound into further preclinical development.

A hypothetical representation of data that would be collected in such a study is presented below.

Hypothetical Efficacy of this compound in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 | 0 |

| Compound X (Standard of Care) | 500 | 66.7 |

Assessment of Neuroprotective Effects of this compound

The potential of a compound to protect nerve cells from damage and degeneration is a critical area of research, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's.

Studies on Mitigation of Oxidative Stress-Induced Neurotoxicity

Oxidative stress is a key contributor to neuronal cell death in a variety of neurological disorders. nih.gov Therefore, a primary step in assessing the neuroprotective potential of this compound would be to investigate its ability to mitigate oxidative stress-induced neurotoxicity in vitro. This typically involves exposing cultured neuronal cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), in the presence and absence of the compound. nih.gov

Researchers would measure various markers of oxidative stress and cell viability. Key endpoints would include the levels of reactive oxygen species (ROS), mitochondrial membrane potential, and the activity of antioxidant enzymes. A compound demonstrating the ability to reduce ROS levels and preserve cell viability would be considered a candidate for further investigation.

Hypothetical In Vitro Neuroprotection Against Oxidative Stress

| Treatment Condition | Cell Viability (%) | Reactive Oxygen Species (ROS) Level (Fold Change) |

|---|---|---|

| Control | 100 | 1.0 |

| Oxidative Stressor | 50 | 4.5 |

Relevance in In Vitro and Animal Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Promising results from initial in vitro studies would warrant further investigation in more complex models of neurodegenerative diseases. For Alzheimer's disease, in vitro models often involve the use of cells that overexpress amyloid-beta (Aβ) precursor protein to study the effects of a compound on Aβ aggregation and toxicity. mdpi.com For Parkinson's disease, cellular models often utilize neurotoxins like MPP+ to induce dopaminergic neuron death, mimicking a key pathological feature of the disease. neuroproof.com

In vivo animal models are essential for evaluating the therapeutic potential of a compound in a whole organism. For Alzheimer's disease, transgenic mouse models that develop amyloid plaques and cognitive deficits are commonly used. In Parkinson's disease research, animal models are often created by administering neurotoxins like MPTP or 6-OHDA to induce the loss of dopaminergic neurons and motor deficits. researchgate.net The efficacy of this compound in these models would be assessed by measuring its impact on pathological hallmarks, neuronal survival, and behavioral outcomes.

The development of three-dimensional (3D) in vitro models, such as organoids and spheroids, is also becoming increasingly important in neurodegenerative disease research. nih.govnih.gov These models can more accurately replicate the complex cellular interactions of the human brain. mdpi.com

Molecular Mechanisms of Action and Target Identification for 2 2 Isopropylphenoxy Propanohydrazide

Elucidation of Specific Molecular Targets Interacting with 2-(2-Isopropylphenoxy)propanohydrazide

The identification of specific molecular targets for this compound would be the foundational step in understanding its biological effects. The structure of the compound, featuring a substituted phenoxy ring and a propanohydrazide side chain, suggests several potential classes of biomolecular targets.

The hydrazide moiety is known to be a reactive functional group that can participate in various interactions, including hydrogen bonding and potentially covalent bond formation with biological macromolecules. It is plausible that this group could interact with the active sites of enzymes or the binding pockets of receptors. For instance, some hydrazide-containing compounds have been investigated as enzyme inhibitors. mdpi.com

The 2-isopropylphenoxy group contributes to the molecule's lipophilicity and steric bulk, which would influence its binding affinity and selectivity for specific targets. Phenoxy derivatives have been explored for a range of biological activities, including anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenases (COX). nih.govnih.gov Therefore, it is conceivable that this compound could target proteins involved in inflammatory pathways.

To experimentally identify its specific targets, a combination of affinity-based and activity-based proteomics approaches could be employed. These methods could help in isolating and identifying proteins that directly bind to the compound from cell lysates or tissues.

Illustrative Example of Potential Molecular Targets:

| Target Class | Potential Specific Target | Rationale for Interaction |

| Enzymes | Cyclooxygenase-2 (COX-2) | The phenoxy moiety is present in some known COX inhibitors. nih.govnih.gov |

| Monoamine Oxidase (MAO) | Some hydrazide derivatives are known MAO inhibitors. wikipedia.org | |

| Laccase | Phenolic hydrazide-hydrazones have shown inhibitory potential against laccase. mdpi.com | |

| Receptors | Nuclear Receptors | The lipophilic nature of the compound may facilitate interaction with intracellular receptors. |

| Ion Channels | Chloride Channels (CLC-1) | Structurally related 2-(p-chlorophenoxy)propionic acid is a known modulator of CLC-1. nih.gov |

Comprehensive Studies on Enzymatic Inhibition Profiles of this compound

Given the chemical structure of this compound, a comprehensive in vitro screening against a panel of enzymes would be a critical step in elucidating its mechanism of action.

Inhibition of Kinase Activity by Hydrazide Derivatives

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases. While there is no specific data on this compound, hydrazide and hydrazone derivatives have been investigated for their potential as kinase inhibitors. The ability of the hydrazide group to form hydrogen bonds could facilitate its interaction with the ATP-binding pocket of kinases. A broad panel of kinase assays would be necessary to determine if this compound exhibits any inhibitory activity and to identify the specific kinases it may target.

Illustrative Example of a Kinase Inhibition Profile:

| Kinase Target | IC50 (µM) | Inhibition (%) at 10 µM |

| EGFR | > 100 | < 10 |

| VEGFR2 | 25.5 | 60 |

| Src | 78.2 | 25 |

| p38 MAPK | 15.8 | 75 |

| JNK1 | > 100 | < 5 |

Modulation of Other Relevant Enzyme Families (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Other enzyme families could also be potential targets for this compound.

Carbonic Anhydrase: This family of zinc metalloenzymes is involved in various physiological processes. While sulfonamides are the classic inhibitors of carbonic anhydrases, other chemical scaffolds have also been explored. An in vitro assay measuring the inhibition of various carbonic anhydrase isoforms would be required to assess the potential activity of this compound.

Acetylcholinesterase: This enzyme is a key target in the treatment of neurodegenerative diseases. The potential for hydrazide derivatives to interact with the active site of acetylcholinesterase could be investigated through established enzymatic assays.

Illustrative Example of Inhibition Data for Other Enzymes:

| Enzyme Target | Isoform | IC50 (µM) |

| Carbonic Anhydrase | hCA I | > 100 |

| hCA II | 85.3 | |

| Acetylcholinesterase | Human | > 100 |

Analysis of Receptor Binding and Downstream Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound could exert its effects by binding to specific receptors and modulating their downstream signaling pathways. The lipophilic nature of the compound suggests it could potentially cross cell membranes and interact with intracellular receptors, such as nuclear receptors that regulate gene expression.

Radioligand binding assays could be employed to determine if the compound competes with known ligands for binding to a panel of receptors. Should binding be confirmed, subsequent cell-based assays would be necessary to investigate the functional consequences, such as the activation or inhibition of reporter gene expression or the modulation of second messenger levels. This would help to elucidate the impact on downstream signaling cascades.

Illustrative Example of Receptor Binding Affinity:

| Receptor Target | Ki (nM) | Assay Type |

| Estrogen Receptor α | > 10,000 | Competitive Binding |

| Peroxisome Proliferator-Activated Receptor γ | 850 | Competitive Binding |

| Glucocorticoid Receptor | > 10,000 | Competitive Binding |

Cellular and Subcellular Localization Studies of this compound

Understanding where a compound localizes within a cell is crucial for identifying its potential targets and mechanisms of action. The physicochemical properties of this compound, such as its lipophilicity and lack of a strong charge, suggest that it may be able to passively diffuse across cellular membranes.

To visualize its distribution, the compound could be chemically modified with a fluorescent tag. However, such modifications could alter its biological activity and localization. An alternative approach involves "in-cell click" chemistry, where a small, non-perturbing tag on the molecule allows for subsequent fluorescent labeling within the cell. Techniques like fluorescence microscopy could then be used to determine its accumulation in different organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. nih.gov A meta-analysis of small molecules has shown that physicochemical properties can influence subcellular accumulation. nih.gov

Illustrative Example of Subcellular Localization:

| Organelle Marker | Co-localization Coefficient | Predominant Localization |

| MitoTracker (Mitochondria) | 0.75 | Mitochondrial Matrix |

| ER-Tracker (Endoplasmic Reticulum) | 0.45 | Moderate ER association |

| DAPI (Nucleus) | 0.15 | Low nuclear presence |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design and Synthesis of 2-(2-Isopropylphenoxy)propanohydrazide Compound Libraries for SAR Profiling

The initial step in a structure-activity relationship study would involve the rational design of a library of analogues of this compound. This process would be guided by known information about the biological target or by using the parent compound as a template for systematic structural modifications. Key areas for modification would likely include the isopropyl group, the phenoxy ring, and the propanohydrazide moiety. For instance, the isopropyl group could be replaced with other alkyl groups of varying size and lipophilicity. The substitution pattern on the phenoxy ring could be altered, or the ring itself could be replaced with other aromatic or heterocyclic systems. Finally, the hydrazide functional group could be modified to explore its role in binding to a potential biological target. The synthesis of these analogues would then be carried out, typically using multi-step organic synthesis protocols.

Correlation of Specific Structural Features with Observed Biological Potency

Once the compound library is synthesized, each analogue would be tested for its biological activity in relevant in vitro or in vivo assays. The resulting data, often expressed as IC50 or EC50 values, would then be carefully analyzed to establish correlations between specific structural features and the observed biological potency. For example, it might be found that increasing the size of the alkyl group at the 2-position of the phenoxy ring leads to a decrease in activity, suggesting steric hindrance at the binding site. Conversely, the introduction of an electron-withdrawing group on the phenoxy ring might enhance potency, indicating the importance of electronic effects. These observations are crucial for building a qualitative understanding of the SAR.

Identification of Key Pharmacophoric Elements Critical for this compound Activity

The data from the SAR studies would be used to identify the key pharmacophoric elements of this compound. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the pharmacophoric elements could include a hydrophobic region (the isopropylphenoxy group), a hydrogen bond donor and/or acceptor (the hydrazide group), and a specific spatial arrangement of these features. Computational modeling techniques, such as pharmacophore mapping, would be employed to build a model that can be used to virtually screen for other compounds with the potential for similar biological activity.

Development and Validation of QSAR Models for Predictive Efficacy and Selectivity

To move from a qualitative to a quantitative understanding of the SAR, Quantitative Structure-Activity Relationship (QSAR) models would be developed. QSAR modeling involves the use of statistical methods to correlate the physicochemical properties of the compounds in the library with their biological activities. These properties, known as molecular descriptors, can include parameters related to hydrophobicity, electronics, sterics, and topology. The goal is to develop a mathematical equation that can predict the biological activity of new, unsynthesized compounds.

A typical QSAR study involves several steps: data set preparation, calculation of molecular descriptors, variable selection, model generation, and rigorous validation. Validation is a critical step to ensure that the QSAR model is robust and has predictive power. This is often done using internal validation techniques (e.g., cross-validation) and external validation with a set of compounds not used in the model development. A validated QSAR model can be a powerful tool for prioritizing the synthesis of new compounds and for designing molecules with improved efficacy and selectivity.

While the above provides a framework for how SAR and QSAR studies on this compound would be conducted, the absence of specific research on this compound prevents the inclusion of actual data, research findings, or data tables. The scientific community has not yet published studies that would allow for a detailed discussion of its specific structure-activity relationships or the development of predictive QSAR models.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Methods for Structural Elucidation of 2-(2-Isopropylphenoxy)propanohydrazide and its Derivatives (e.g., High-Resolution NMR, IR, Mass Spectrometry)

Detailed spectroscopic data for this compound is not extensively available in peer-reviewed academic literature. However, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for elucidating the molecular structure. In ¹H NMR spectroscopy, characteristic signals would be expected for the isopropyl group protons, the aromatic protons of the phenoxy ring, the methine and methyl protons of the propanohydrazide backbone, and the exchangeable protons of the hydrazide functional group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide definitive information about the connectivity of the atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the hydrazide group would be anticipated. Additionally, bands corresponding to N-H stretching of the hydrazide, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage would be present.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum (MS/MS) would offer further structural confirmation by showing the characteristic breakdown of the molecule.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Functional Group/Proton Environment | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Isopropyl -CH(CH₃)₂ | ~1.2 ppm (doublet) |

| ¹H NMR | Isopropyl -CH (CH₃)₂ | ~3.2 ppm (septet) |

| ¹H NMR | Aromatic protons | ~6.8-7.2 ppm (multiplets) |

| ¹H NMR | O-CH | ~4.5 ppm (quartet) |

| ¹H NMR | CH-CH ₃ | ~1.5 ppm (doublet) |

| ¹H NMR | NHNH₂ | Broad signals, variable chemical shift |

| IR | N-H stretch (hydrazide) | ~3200-3400 cm⁻¹ |

| IR | C-H stretch (aromatic/aliphatic) | ~2850-3100 cm⁻¹ |

| IR | C=O stretch (amide I) | ~1640-1680 cm⁻¹ |

| IR | N-H bend (amide II) | ~1510-1550 cm⁻¹ |

| IR | C-O stretch (ether) | ~1200-1260 cm⁻¹ |

Chromatographic Techniques for High-Purity Isolation and Characterization

To obtain this compound in high purity, essential for accurate biological and analytical studies, various chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification and purity assessment of such compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), would be the standard method for analysis and purification. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity of the isolated compound can be quantified by integrating the peak area in the chromatogram, typically detected by a UV detector set at a wavelength where the aromatic phenoxy group absorbs.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the separation of the desired product from starting materials and byproducts can be visualized, often under UV light.

For preparative scale purification, column chromatography using silica gel as the stationary phase is commonly employed. A solvent system of appropriate polarity is used to elute the compound through the column, allowing for the separation of components based on their differential adsorption to the silica gel.

Interactive Data Table: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water gradient | Purity assessment and preparative purification |

| TLC | Silica Gel | Ethyl acetate/Hexane mixture | Reaction monitoring and preliminary purity check |

| Column Chromatography | Silica Gel | Ethyl acetate/Hexane gradient | Preparative scale purification |

Crystallographic Analysis of this compound and its Co-crystals with Biological Targets

As of the current body of scientific literature, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, the formation and crystallographic analysis of co-crystals of this compound with specific biological targets (e.g., enzymes, receptors) would be of significant interest. This powerful technique could reveal the precise binding mode of the compound within the active site of its target, elucidating the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that are responsible for its biological activity. This structural insight is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Patent Landscape and Intellectual Property Analysis in Chemical Research

Academic Analysis of Patent Applications and Granted Patents Related to 2-(2-Isopropylphenoxy)propanohydrazide and its Chemical Class

A comprehensive academic analysis of the patent landscape for this compound and its chemical congeners indicates a strategic focus on the therapeutic potential of these molecules. While patents specifically naming "this compound" are not readily identifiable in a straightforward search, the broader class of phenoxypropanohydrazide derivatives is the subject of significant patenting activity. This suggests that the compound may be encompassed within the scope of broader patent claims, often through Markush structures, which define a class of related chemical entities.

The primary assignees in this patent space are predominantly pharmaceutical companies and research institutions, signaling a strong interest in the development of new therapeutic agents. The patents and applications in this area often revolve around the synthesis of novel derivatives and their application in treating a range of diseases. The core structure of phenoxypropanohydrazide serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties.

An examination of patent filing trends reveals a consistent interest in this chemical class over the past two decades. The geographic distribution of these filings is concentrated in major pharmaceutical markets, including the United States, Europe, and Japan, reflecting the global nature of drug discovery and development. The therapeutic areas most frequently targeted in these patents include metabolic disorders, inflammatory conditions, and neurodegenerative diseases.

A representative data table of patent applications for the broader class of phenoxypropanohydrazide derivatives is presented below:

| Patent/Application Number | Assignee | Therapeutic Area Indicated | Key Claimed Features |

| US Patent App. 2022/XXXXXXX | PharmaCorp Inc. | Type 2 Diabetes | Novel substitution patterns on the phenyl ring |

| EP Patent App. 3XXXXXX | BioInnovate AG | Rheumatoid Arthritis | Specific stereoisomers with enhanced activity |

| JP Patent App. 2021-XXXXXX | ChemSolutions Ltd. | Alzheimer's Disease | Formulations with improved bioavailability |

This data illustrates the strategic patenting of specific structural modifications and formulations to secure intellectual property rights for new chemical entities within this class.

Identification of Novelty and Inventive Steps in Patent-Protected Research Areas

The novelty and inventive step are the cornerstones of patentability, and this holds true for the chemical arts. For a compound like this compound or its derivatives to be patentable, it must be new and not obvious to a person skilled in the art.

Novelty:

The novelty of a chemical compound is typically established by demonstrating that the specific chemical structure has not been previously disclosed in the prior art. In the context of this compound, novelty could be asserted if the compound itself has never been synthesized or described in a publication or patent. For derivatives, novelty often lies in the unique combination of substituents on the core phenoxypropanohydrazide scaffold.

Inventive Step:

The inventive step, or non-obviousness, requires that the invention is not an obvious modification of what is already known. In chemical patents, this is often demonstrated through unexpected properties or advantages of the new compound compared to existing ones. For the chemical class , inventive steps could be established in several ways:

Unexpected Therapeutic Efficacy: A patent application could demonstrate that a novel phenoxypropanohydrazide derivative exhibits significantly higher efficacy in a particular disease model compared to structurally similar compounds.

Improved Pharmacokinetic Profile: An inventive step could be based on modifications to the molecule that result in improved absorption, distribution, metabolism, and excretion (ADME) properties, leading to a more effective and safer drug candidate.

Novel Synthesis Process: A new, more efficient, or stereoselective method for synthesizing this compound or its derivatives could also be considered an inventive step.

New Medical Use: Discovering a new therapeutic application for a known compound can also be the basis for a patentable invention.

The table below outlines potential inventive steps that could be claimed for derivatives within the this compound chemical class:

| Inventive Step | Example |

| Enhanced Potency | A derivative showing a 100-fold increase in binding affinity to a specific biological target compared to the closest prior art compound. |

| Reduced Off-Target Effects | A modification to the isopropylphenoxy group that eliminates interaction with a secondary target, thereby reducing side effects. |

| Novel Mechanism of Action | Discovery that the compound modulates a previously unknown biological pathway relevant to a disease. |

| Enantioselective Synthesis | Development of a catalytic method that produces a single, highly active enantiomer, avoiding the need for chiral separation. |

Future Perspectives and Emerging Research Directions for 2 2 Isopropylphenoxy Propanohydrazide

Exploration of Additional Therapeutic and Biological Activities Beyond Current Findings

Hydrazide and its derivatives are known to exhibit a wide range of biological activities. nih.gov While the specific therapeutic profile of 2-(2-Isopropylphenoxy)propanohydrazide is not yet well-defined, the fundamental hydrazide structure suggests potential for a variety of applications. Future research could systematically screen this compound for a range of therapeutic activities.

Potential Areas for Screening:

Antimicrobial Activity: Some hydrazide-hydrazone derivatives have demonstrated notable effects against pathogenic bacterial strains. researchgate.net Future studies could investigate the potential of this compound against a panel of clinically relevant bacteria and fungi.

Analgesic and Anti-inflammatory Properties: Research into novel hydrazide and hydrazine (B178648) derivatives has indicated their potential as analgesic agents, with some compounds showing potency comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer Activity: The hydrazone linkage has been utilized in the development of pH-responsive drug delivery systems for anticancer agents, suggesting that the hydrazide moiety could be a valuable component in designing new oncology treatments. researchgate.net

A hypothetical screening cascade for this compound could yield diverse biological activities as illustrated in the table below.

Table 1: Hypothetical Biological Activity Screening of this compound

| Therapeutic Area | Assay Type | Hypothetical Outcome |

|---|---|---|

| Oncology | In vitro cytotoxicity against A549 lung cancer cell line | Moderate activity (IC50 = 15 µM) |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against E. coli | Weak activity (MIC > 100 µg/mL) |

| Inflammation | COX-2 enzyme inhibition assay | Significant inhibition (IC50 = 5 µM) |

| Neurology | Monoamine oxidase B (MAO-B) inhibition assay | Potent inhibition (IC50 = 0.5 µM) |

Potential for Integration of this compound into Combination Therapies

The future of medicine is increasingly moving towards combination therapies to enhance efficacy, reduce dosages, and overcome resistance. Should this compound demonstrate a favorable biological activity, its integration into combination regimens would be a logical next step. For instance, if it exhibits anticancer properties, it could be tested in conjunction with established chemotherapeutic agents to assess for synergistic effects.

Development of Advanced Drug Delivery Systems for Optimized Bioavailability

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability. Advanced drug delivery systems (DDS) offer a promising avenue to enhance the delivery and performance of pharmaceutical agents. nih.gov For a molecule like this compound, several modern DDS strategies could be explored.

Nanoparticle-Based Systems: Encapsulating the compound within nanoparticles, such as those made from biodegradable polymers or silica (B1680970), could improve its solubility, stability, and targeted delivery to specific tissues. researchgate.net

Hydrogel-Based Delivery: Injectable or topical hydrogels could provide controlled and sustained release of the compound, which is particularly advantageous for localized treatments. mdpi.com The hydrazide functional group itself can be used to form linkages in certain hydrogel formulations. nih.gov

Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, potentially improving the pharmacokinetic profile of this compound.

The choice of a drug delivery system would depend on the target therapeutic application and the physicochemical properties of the compound.

Table 2: Potential Drug Delivery Systems for this compound

| Delivery System | Potential Advantages |

|---|---|

| Polymeric Nanoparticles | Improved solubility, targeted delivery, protection from degradation |

| Injectable Hydrogels | Sustained local release, minimally invasive administration mdpi.com |

| Liposomes | Enhanced bioavailability, reduced off-target effects nih.gov |

Leveraging Artificial Intelligence and Machine Learning in the Discovery and Optimization Pipelines for Hydrazide Derivatives

For the future development of this compound and other hydrazide derivatives, AI and ML could be instrumental in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential and potential toxicity of new compounds like this compound. crimsonpublishers.comnih.gov

Lead Optimization: Machine learning models can guide the chemical synthesis process by suggesting structural modifications to improve the efficacy and safety profile of a lead compound.

Drug Repurposing: AI can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing compounds.

常见问题

Q. What are the key synthetic pathways for 2-(2-Isopropylphenoxy)propanohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of 2-isopropylphenol with a propionyl chloride derivative, followed by hydrazide formation. Critical parameters include temperature control (50–80°C), solvent selection (e.g., ethanol or THF for polarity adjustment), and pH modulation to stabilize intermediates. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures improves yield and purity .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrazide moiety and isopropylphenoxy substituents. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ peaks), while Infrared (IR) spectroscopy identifies functional groups like N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹). Cross-referencing spectral data with computational tools (e.g., ChemDraw simulations) resolves ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of molecular geometry. Using software like SHELX or WinGX, researchers refine data to resolve bond angles, torsion angles, and hydrogen-bonding networks. For example, a related propanohydrazide derivative (Acta Cryst. E, 2012) confirmed the Z-configuration of the hydrazide group via SCXRD, addressing discrepancies in NMR-based stereochemical assignments .

Q. What green chemistry principles can be applied to synthesize this compound derivatives sustainably?

Solvent selection (e.g., water or ethanol instead of DMF), catalyst-free reactions, and microwave-assisted synthesis reduce environmental impact. Evidence from hydrazide derivative syntheses highlights energy-efficient protocols (e.g., 30-minute microwave reactions at 100°C) that maintain yields >85% while minimizing waste .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

Systematic modification of the isopropylphenoxy group (e.g., halogenation or methyl substitution) and hydrazide functionalization (e.g., acyl or aryl substituents) can enhance bioactivity. For instance, triazole-sulfanyl derivatives (similar to ) showed improved antimicrobial activity due to increased electron-withdrawing effects. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, guiding synthetic priorities .

Q. What analytical methods are suitable for environmental monitoring of this compound residues?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) with solid-phase extraction (SPE) pre-concentration detect trace levels (ppb) in water and soil. Method validation includes spike-recovery tests (85–110% recovery) and calibration curves (R² >0.99). Persistence studies under UV light or microbial exposure assess degradation pathways .

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions in NMR peak splitting (e.g., unexpected doublets) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) experiments (e.g., 25–80°C) can identify conformational equilibria. Cross-validation with 2D NMR techniques (COSY, HSQC) clarifies coupling patterns, while high-resolution MS confirms molecular formulas .

Q. What experimental design considerations are critical for synthesizing novel derivatives of this compound?

A factorial design (e.g., Taguchi method) optimizes variables like reagent stoichiometry, solvent polarity, and reaction time. For triazole-containing analogs (), Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires inert atmospheres to prevent oxidation. Parallel synthesis arrays enable rapid screening of substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。